1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol
Description
1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol is a propan-2-ol derivative featuring a secondary amine substituted with a (4-fluoro-2-methylphenyl)methyl group. The compound’s backbone aligns with β-blockers (e.g., metoprolol, bisoprolol) and sphingosine kinase 1 (Sphk1) inhibitors, which share the propan-2-ol core with aromatic or heteroaromatic substituents . Synthesis likely follows methods analogous to those in and , where oxirane intermediates react with substituted amines to yield amino-propan-2-ol derivatives .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-8-5-11(12)4-3-10(8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3 |
InChI Key |
ODJFGTXHDVVPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzylamine.
Alkylation: The benzylamine undergoes alkylation with epichlorohydrin under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-one.
Reduction: 1-{[(4-Methylphenyl)methyl]amino}propan-2-ol.
Substitution: 1-{[(4-Methoxy-2-methylphenyl)methyl]amino}propan-2-ol.
Scientific Research Applications
1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluoro-substituted compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The amino group can form hydrogen bonds, while the secondary alcohol can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s (4-fluoro-2-methylphenyl)methyl group distinguishes it from similar compounds in the evidence. Key comparisons include:
Key Observations :
- Fluorine vs.
- Methyl Group : The 2-methyl group on the phenyl ring may reduce steric hindrance compared to bulkier substituents (e.g., 3,4-dichlorobenzyl in Compound 32), favoring receptor binding .
- Lack of Phenoxy Group: Unlike β-blockers (e.g., metoprolol) or Sphk1 inhibitors (e.g., CHJ04091), the target compound lacks a phenoxy group, which is critical for β-adrenergic antagonism or kinase inhibition .
Critical Discussion of Substituent Effects
- Electron-Withdrawing Groups : Fluorine’s inductive effect may enhance metabolic stability compared to chlorine .
- Lipophilicity : The 4-fluoro-2-methylphenyl group likely increases logP compared to unsubstituted benzyl amines, influencing bioavailability .
- Steric Effects : The 2-methyl group may improve binding pocket compatibility vs. bulkier 3,4-dichloro substituents .
Biological Activity
1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol, also known by its CAS number 1212905-27-5, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H14FNO
- Molecular Weight: 183.22 g/mol
- CAS Number: 1212905-27-5
The biological activity of 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol is primarily attributed to its structural similarity to other biologically active compounds. The presence of the fluorine atom in the aromatic ring enhances lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit:
- Antidepressant Effects: Many amino alcohols have been studied for their role in modulating neurotransmitter systems, particularly in the treatment of depression and anxiety disorders.
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Table: Summary of Biological Activities
Case Studies
-
Antidepressant Activity
A study published in MDPI explored the effects of fluorinated amino alcohols on serotonin levels. It was found that modifications to the amino group can significantly enhance serotonin reuptake inhibition, which is crucial for antidepressant activity. This suggests that 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol may exhibit similar properties due to its structural characteristics . -
Antimicrobial Properties
Research conducted on structurally related compounds demonstrated notable antimicrobial activities against various pathogens. In particular, compounds with a fluorinated aromatic ring showed enhanced efficacy against resistant bacterial strains. This raises the possibility that 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol could serve as a lead compound in developing new antimicrobial agents . -
Cytotoxic Effects
In vitro studies have indicated that certain derivatives of amino alcohols can induce apoptosis in cancer cell lines. For instance, a study highlighted the cytotoxic potential of similar compounds against breast cancer cells, suggesting that 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol could be investigated further for its anti-cancer properties .
Q & A
Q. Q1. What are the recommended synthetic routes for 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound can be synthesized via reductive amination of 4-fluoro-2-methylbenzaldehyde with 1-amino-propan-2-ol, using sodium borohydride or catalytic hydrogenation (e.g., Pd/C under H₂). For optimization:
- Temperature Control: Maintain 0–5°C during imine formation to minimize side reactions .
- Solvent Selection: Use ethanol or THF to enhance solubility of intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .
Q. Q2. How can the purity and structural integrity of this compound be validated in academic settings?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) to detect impurities at ppm levels .
- NMR Analysis: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms regiochemistry; the fluorine atom in the aromatic ring shows a characteristic coupling pattern (~8 Hz for para-substitution) .
- Chiral Purity: Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers if asymmetric synthesis is attempted .
Advanced Research Questions
Q. Q3. How do stereochemical variations (e.g., enantiomers) of this compound affect its biological activity, and what methods are suitable for resolving them?
Methodological Answer:
- Enantiomer Activity: Compare adrenolytic or receptor-binding activity using in vitro assays (e.g., α/β-adrenergic receptor binding studies). For example, (R)-enantiomers may exhibit higher affinity due to spatial alignment with receptor pockets .
- Resolution Techniques:
- Chiral Chromatography: Use amylose-based columns with heptane/isopropanol .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .
Q. Q4. What strategies mitigate instability of the secondary alcohol moiety during long-term storage or biological assays?
Methodological Answer:
- Derivatization: Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or acetate ester during storage .
- Storage Conditions: Store under inert gas (argon) at −20°C in amber vials to prevent oxidation and photodegradation .
- Stability Testing: Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS quantification .
Q. Q5. How can computational methods predict the environmental fate or biodegradation pathways of this compound?
Methodological Answer:
- QSAR Modeling: Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and hydrolysis rates .
- Metabolic Pathway Prediction: Apply MetaPrint2-React to identify potential hydroxylation or N-dealkylation sites by cytochrome P450 enzymes .
- Experimental Validation: Combine with microcosm studies (soil/water systems) to track degradation products via high-resolution mass spectrometry .
Q. Q6. What in vivo pharmacokinetic parameters should be prioritized for this compound, and how are they measured?
Methodological Answer:
- Key Parameters: Focus on bioavailability (%F), half-life (t₁/₂), and volume of distribution (Vd).
- Measurement Techniques:
Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Source Validation: Cross-check assay conditions (e.g., cell lines, receptor densities) and compound purity (≥95% by HPLC) .
- Statistical Reconciliation: Apply Bland-Altman analysis to compare inter-study EC₅₀ values and identify systematic biases .
- Orthogonal Assays: Confirm activity using alternative methods (e.g., functional cAMP assays vs. radioligand binding) .
Q. Q8. Why might synthetic yields vary significantly between laboratories, and how can reproducibility be improved?
Methodological Answer:
- Critical Variables:
- Moisture Sensitivity: Use rigorously dried solvents and Schlenk-line techniques for moisture-sensitive steps .
- Catalyst Batch: Standardize Pd/C or NaBH₄ sources to avoid variability in reduction efficiency .
- Protocol Harmonization: Publish detailed step-by-step procedures with NMR/LC-MS checkpoints for intermediate validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
